molecular formula C21H25ClF3N B10859263 Fluotracen hydrochloride CAS No. 57363-14-1

Fluotracen hydrochloride

Cat. No.: B10859263
CAS No.: 57363-14-1
M. Wt: 383.9 g/mol
InChI Key: LUIRCXMGCSEASE-MQZJHDQISA-N
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Properties

CAS No.

57363-14-1

Molecular Formula

C21H25ClF3N

Molecular Weight

383.9 g/mol

IUPAC Name

N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine;hydrochloride

InChI

InChI=1S/C21H24F3N.ClH/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20;/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3;1H/t14-,19+;/m1./s1

InChI Key

LUIRCXMGCSEASE-MQZJHDQISA-N

Isomeric SMILES

C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C.Cl

Canonical SMILES

CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen Hydrochloride involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield . The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Fluotracen Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Fluotracen Hydrochloride stands out due to its dual activity, making it a versatile compound in treating comorbid psychiatric conditions. Unlike some similar compounds, it has shown potential in both antidepressant and antipsychotic applications, providing a broader therapeutic scope .

Q & A

Q. What are the validated protocols for synthesizing Fluotracen hydrochloride with high purity, and how can researchers ensure reproducibility?

To achieve high-purity synthesis, follow established protocols for analogous hydrochlorides, such as detailed in pharmaceutical formulation studies. Key steps include:

  • Reagent selection : Use HPLC-grade solvents and certified starting materials to minimize impurities .
  • Reaction optimization : Apply factorial design (e.g., varying temperature, stoichiometry) to identify optimal conditions, as demonstrated in hydroxyzine hydrochloride tablet studies .
  • Purification : Use recrystallization or column chromatography, with purity verified via NMR and mass spectrometry .
  • Documentation : Adhere to journal guidelines for experimental reproducibility, including explicit details on equipment and batch-to-batch variability .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural and chemical properties?

Validated methods include:

  • FTIR and NMR : To confirm functional groups and hydrogen bonding patterns, referencing protocols for pyridoxine hydrochloride .
  • HPLC/UPLC : For quantifying purity and detecting degradation products, using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA) .
  • XRD : To determine crystalline structure, aligning with methodologies for fluphenazine hydrochloride .
  • Validation : Ensure methods comply with ICH guidelines for accuracy, precision, and linearity .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

Adopt a systematic approach:

  • Stress testing : Expose samples to heat (40–80°C), humidity (75% RH), and light (UV/visible) per ICH Q1A guidelines .
  • Kinetic analysis : Model degradation using zero/first-order equations, as applied to hydroxyzine hydrochloride release profiles .
  • Storage recommendations : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis, based on stability data for vimirogant hydrochloride .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data for this compound across preclinical studies?

Resolve discrepancies through:

  • Dose-response reevaluation : Use in vitro assays (e.g., IC50 determination) to confirm target engagement, referencing RORγt inhibitor validation for vimirogant hydrochloride .
  • Model selection : Compare results across cell lines (e.g., primary vs. immortalized) and animal models (e.g., transgenic vs. wild-type) to identify species-specific effects .
  • Meta-analysis : Apply statistical tools to aggregate data, accounting for variables like solvent choice (DMSO vs. saline) and assay sensitivity .

Q. What in vitro and ex vivo models are optimal for elucidating this compound’s mechanism of action?

Prioritize models with translational relevance:

  • Immune modulation : Use murine splenocyte assays to assess Th17 differentiation, as validated for RORγt inhibitors .
  • Tissue-specific toxicity : Employ 3D organoids or primary hepatocyte cultures to evaluate off-target effects .
  • Kinetic profiling : Integrate microsomal stability assays (e.g., liver S9 fractions) to predict metabolic pathways .

Q. What strategies optimize bioanalytical method development for this compound in pharmacokinetic studies?

Leverage advanced techniques:

  • LC-MS/MS : Quantify plasma/tissue concentrations using deuterated internal standards, following protocols for lenacapavir and obeldesivir .
  • Protein binding assays : Use equilibrium dialysis to measure unbound fractions, critical for dose adjustment .
  • Population PK modeling : Apply nonlinear mixed-effects (NLME) software to account for inter-individual variability .

Q. How can computational approaches enhance the design of this compound derivatives with improved efficacy?

Integrate multi-scale modeling:

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding affinity to target receptors (e.g., RORγt) .
  • QSAR analysis : Corrogate structural features (e.g., logP, polar surface area) with in vivo efficacy data from analogs .
  • MD simulations : Assess conformational stability of drug-receptor complexes under physiological conditions .

Methodological Considerations

  • Ethical compliance : For in vivo studies, obtain institutional approval and document humane endpoints per NIH guidelines .
  • Environmental impact : Assess ecotoxicity using OECD 201/202 guidelines, referencing fluphenazine hydrochloride’s persistence data .
  • Data transparency : Archive raw datasets and code in repositories like Zenodo to facilitate replication .

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